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Compound of Interest

Compound Name: 3-Chloro-2-nitroaniline

Cat. No.: B1295001 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals on the

spectral characteristics of chloro-nitroaniline isomers, supported by experimental data and

detailed methodologies.

In the landscape of pharmaceutical research and organic synthesis, a thorough understanding

of isomeric purity and structure is paramount. Chloro-nitroanilines, a class of compounds

frequently utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other

specialty chemicals, exist in various isomeric forms. The subtle differences in the substitution

patterns on the benzene ring among these isomers lead to distinct physicochemical properties

and, consequently, unique spectral signatures. This guide provides a detailed comparative

analysis of the spectral characteristics of 3-Chloro-2-nitroaniline and its isomers, focusing on

Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass

Spectrometry (MS) data.

The accurate identification and differentiation of these isomers are critical for quality control,

reaction monitoring, and the elucidation of structure-activity relationships. This document

serves as a valuable resource by presenting a compilation of experimental spectral data,

outlining detailed experimental protocols, and offering visual representations of the isomeric

structures and analytical workflows.

Isomers of Chloro-nitroaniline
The positional isomers of chloro-nitroaniline are determined by the substitution pattern of the

chloro, nitro, and amino groups on the benzene ring. The isomers included in this guide are:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1295001?utm_src=pdf-interest
https://www.benchchem.com/product/b1295001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Chloro-3-nitroaniline

2-Chloro-4-nitroaniline

2-Chloro-5-nitroaniline

3-Chloro-2-nitroaniline

3-Chloro-4-nitroaniline

4-Chloro-2-nitroaniline

4-Chloro-3-nitroaniline

5-Chloro-2-nitroaniline

2-Chloro-6-nitroaniline

Below is a visual representation of these isomeric structures.

Figure 1. Isomers of Chloro-nitroaniline.

Comparative Spectral Data
The following tables summarize the available spectral data for 3-Chloro-2-nitroaniline and its

isomers. The variation in chemical shifts (δ) in NMR, absorption bands in IR and UV-Vis, and

fragmentation patterns in MS provides a robust basis for their differentiation.

¹H NMR Spectral Data
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Compound Solvent
Chemical Shifts (δ, ppm)
and Coupling Constants
(J, Hz)

3-Chloro-2-nitroaniline CDCl₃
7.21–7.11 (m, 2H), 6.97–6.89

(m, 1H), 4.40 (br, 2H)[1]

2-Chloro-3-nitroaniline CDCl₃

7.43 (d, J = 2.6, 1H), 6.87 (dd,

J = 8.8, 2.6, 1H), 6.69 (d, J =

8.8, 1H), 5.71 (br, 2H)[1]

2-Chloro-4-nitroaniline CDCl₃

7.97 (d, J=2.5 Hz, 1H), 7.27

(dd, J=9.0, 2.5 Hz, 1H), 6.80

(d, J=9.0 Hz, 1H), 4.73 (br s,

2H)

2-Chloro-5-nitroaniline CDCl₃

7.26 (d, J = 8.6, 1H), 7.13 (d, J

= 2.6, 1H), 6.78 (dd, J = 8.6,

2.7, 1H), 4.00 (s, 2H)[1]

3-Chloro-4-nitroaniline CDCl₃

7.96 (d, J=2.4 Hz, 1H), 7.33 (d,

J=8.8 Hz, 1H), 6.78 (dd, J=8.8,

2.4 Hz, 1H), 4.19 (br s, 2H)

4-Chloro-2-nitroaniline CDCl₃

8.09 (d, J=2.6 Hz, 1H), 7.42

(dd, J=9.1, 2.6 Hz, 1H), 6.75

(d, J=9.1 Hz, 1H), 6.13 (br s,

2H)

4-Chloro-3-nitroaniline CDCl₃

7.26 (d, J = 8.6, 1H), 7.13 (d, J

= 2.6, 1H), 6.78 (dd, J = 8.6,

2.7, 1H), 4.00 (s, 2H)[1]

5-Chloro-2-nitroaniline DMSO-d₆

7.82 (d, J=8.9 Hz, 1H), 7.47 (br

s, 2H), 7.02 (d, J=2.3 Hz, 1H),

6.82 (dd, J=8.9, 2.3 Hz, 1H)

¹³C NMR Spectral Data
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Compound Solvent Chemical Shifts (δ, ppm)

3-Chloro-2-nitroaniline CDCl₃
147.61, 143.77, 130.07,

125.40, 113.47, 109.87[1]

2-Chloro-3-nitroaniline CDCl₃
145.10, 127.51, 118.58,

114.39, 110.75, 105.78[1]

2-Chloro-4-nitroaniline DMSO-d₆
151.2, 139.0, 126.2, 124.9,

119.5, 117.8

2-Chloro-5-nitroaniline CDCl₃
148.34, 145.99, 132.28,

119.38, 114.96, 110.94[1]

3-Chloro-4-nitroaniline CDCl₃
148.3, 145.9, 132.3, 119.4,

115.0, 110.9

4-Chloro-2-nitroaniline DMSO-d₆
149.4, 131.6, 128.9, 126.1,

119.8, 115.3

4-Chloro-3-nitroaniline CDCl₃
148.34, 145.99, 132.28,

119.38, 114.96, 110.94[1]

5-Chloro-2-nitroaniline CDCl₃
149.2, 147.5, 129.9, 120.7,

113.2, 109.0

IR, UV-Vis, and Mass Spectral Data
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Compound IR (KBr, cm⁻¹) UV-Vis (λmax, nm)
Mass Spectrum
(m/z)

3-Chloro-2-nitroaniline

3480, 3370 (N-H),

1620 (C=C), 1570,

1340 (NO₂)

Data not readily

available

172 (M+), 142, 126,

99

2-Chloro-3-nitroaniline

3485, 3375 (N-H),

1625 (C=C), 1575,

1345 (NO₂)

Data not readily

available

172 (M+), 142, 126,

99

2-Chloro-4-nitroaniline

3490, 3375 (N-H),

1630 (C=C), 1580,

1330 (NO₂)

243, 395
172 (M+), 142, 126,

99[2]

2-Chloro-5-nitroaniline

3490, 3380 (N-H),

1620 (C=C), 1570,

1340 (NO₂)

Data not readily

available

172 (M+), 142, 126,

99

3-Chloro-4-nitroaniline

3480, 3360 (N-H),

1630 (C=C), 1570,

1340 (NO₂)

242, 383
172 (M+), 142, 126,

99[3]

4-Chloro-2-nitroaniline

3480, 3360 (N-H),

1620 (C=C), 1580,

1340 (NO₂)

239, 410
172 (M+), 142, 126,

99[4]

4-Chloro-3-nitroaniline

3490, 3370 (N-H),

1620 (C=C), 1570,

1350 (NO₂)

235, 380
172 (M+), 142, 126,

99[5]

5-Chloro-2-nitroaniline

3480, 3360 (N-H),

1620 (C=C), 1570,

1330 (NO₂)

246, 412
172 (M+), 142, 126,

99

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of spectral data. Below are

representative methodologies for the key spectroscopic techniques discussed.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.[1][6] Samples

were prepared by dissolving approximately 5-10 mg of the chloro-nitroaniline isomer in 0.5-0.7

mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an

internal standard (δ = 0.00 ppm). For ¹³C NMR, the solvent signal was used as a reference.

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectra were obtained using a spectrometer equipped with a

KBr beam splitter. Solid samples were prepared as KBr pellets. Approximately 1-2 mg of the

analyte was ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent

disk. The spectra were recorded in the 4000-400 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra were recorded on a double-beam spectrophotometer. Solutions of

the chloro-nitroaniline isomers were prepared in a suitable UV-grade solvent, such as ethanol

or methanol, at a concentration of approximately 10⁻⁵ M. The spectra were scanned over a

wavelength range of 200-800 nm.

Mass Spectrometry (MS)
Electron Ionization Mass Spectra (EI-MS) were obtained using a mass spectrometer with an

electron energy of 70 eV. The samples were introduced directly into the ion source. The mass-

to-charge ratios (m/z) of the molecular ion and significant fragment ions were recorded.

The general workflow for the spectral analysis of the chloro-nitroaniline isomers is depicted

below.
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Figure 2. General workflow for spectral analysis.

Discussion of Spectral Differences
The electronic and steric effects of the chloro, nitro, and amino substituents in different

positions on the aromatic ring are the primary determinants of the observed spectral variations.
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In ¹H NMR, the chemical shifts of the aromatic protons are influenced by the electron-donating

nature of the amino group and the electron-withdrawing effects of the nitro and chloro groups.

The ortho, meta, and para relationships between these protons and the substituents lead to

distinct splitting patterns and chemical shift values, allowing for unambiguous isomer

identification.

In ¹³C NMR, the carbon chemical shifts are similarly affected by the electronic environment.

Carbons directly attached to the electron-withdrawing nitro and chloro groups are shifted

downfield, while those influenced by the electron-donating amino group are shifted upfield.

The IR spectra are characterized by the stretching vibrations of the N-H bonds of the amino

group (typically in the 3500-3300 cm⁻¹ region), the asymmetric and symmetric stretching of the

nitro group (around 1580-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively), and the C-Cl

stretching vibrations. The exact positions of these bands are sensitive to the electronic

interactions between the substituents, providing another layer of differentiation.

UV-Vis spectra of these compounds exhibit absorption bands arising from π-π* electronic

transitions within the aromatic system. The position and intensity of the maximum absorption

(λmax) are influenced by the extent of conjugation and the electronic effects of the substituents.

Mass spectra of all isomers show a molecular ion peak (M+) at m/z 172 and an M+2 peak with

approximately one-third the intensity, characteristic of the presence of a single chlorine atom.

While the molecular weight is the same, the relative abundances of the fragment ions, formed

through characteristic fragmentation pathways, can differ between isomers, aiding in their

distinction.

Conclusion
The comprehensive spectral analysis of 3-Chloro-2-nitroaniline and its isomers reveals a

wealth of information embedded in their NMR, IR, UV-Vis, and Mass spectra. The distinct

spectral fingerprints, arising from the unique electronic and steric environments in each isomer,

provide a reliable basis for their identification and differentiation. The data and protocols

presented in this guide are intended to be a valuable resource for researchers in the fields of

organic synthesis, medicinal chemistry, and materials science, facilitating the accurate

characterization of these important chemical intermediates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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